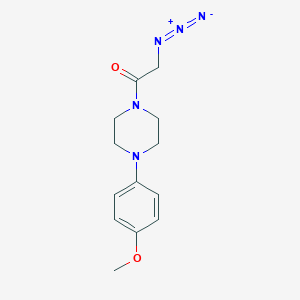

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine” is a compound that contains an azido group, a piperazine ring, and a methoxyphenyl group . The azido group is a functional group characterized by the formula N3, the piperazine ring is a heterocyclic amine consisting of a six-membered ring containing two nitrogen atoms, and the methoxyphenyl group consists of a phenyl group with a methoxy (OCH3) substituent .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine” would depend on its specific structure . For instance, the presence of the azido group could potentially make the compound reactive, as azides are known to be high-energy compounds .Aplicaciones Científicas De Investigación

- Piperazine derivatives, including the mentioned compound, exhibit antimicrobial activity. Researchers have investigated their potential as antibacterial and antifungal agents. By modifying the piperazine scaffold, scientists aim to develop novel drugs to combat infectious diseases .

- The phenylpiperazine nucleus contributes to antioxidant properties. Researchers have explored its ability to scavenge free radicals and protect cells from oxidative stress. Understanding these mechanisms could lead to applications in health supplements or pharmaceuticals .

- Piperazine-based compounds have been studied for their antihistaminic properties. These molecules may interact with histamine receptors, potentially influencing allergic responses and inflammation. Further research aims to optimize their efficacy and safety .

- Scientists have investigated piperazine derivatives as potential anticancer agents. These compounds may interfere with cancer cell growth, apoptosis, or angiogenesis. By designing ligands that selectively target cancer cells, researchers hope to develop effective therapies .

- Piperazine-containing ligands can bind to DNA and proteins. Their unique structural features allow for specific interactions with biomolecules. Applications include drug delivery systems, gene regulation, and protein targeting .

- Piperazine-based ligands have been explored as catalysts in ROP. By coordinating with metal ions, they facilitate controlled polymerization reactions. These polymers find applications in materials science, drug delivery, and coatings .

Antimicrobial Properties

Antioxidant Activity

Antihistaminic Effects

Anticancer Potential

DNA Binding and Protein Interaction

Catalyst in Ring Opening Polymerization (ROP)

Direcciones Futuras

Propiedades

IUPAC Name |

2-azido-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O2/c1-20-12-4-2-11(3-5-12)17-6-8-18(9-7-17)13(19)10-15-16-14/h2-5H,6-10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYSWRWAJHQPGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CN=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azidoacetyl)-4-(4-methoxyphenyl)piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(4-methoxyphenyl)sulfanyl]-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2384660.png)

![1-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-YL]-3-(methylsulfanyl)propan-1-amine hydrochloride](/img/structure/B2384661.png)

![2-(2,4-difluorophenyl)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2384665.png)

![2-(2-{[acetyl(methyl)amino]methyl}-1H-benzimidazol-1-yl)-N,N-bis(2-methylpropyl)acetamide](/img/structure/B2384666.png)

![(2S,3As,6aS)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrole-2-carboxylic acid](/img/structure/B2384668.png)

![methyl (2E,4Z)-4-acetyl-5-[(4-methoxyphenyl)methylamino]hexa-2,4-dienoate](/img/structure/B2384677.png)